molecular formula C17H11F3N2O B12605501 2(1H)-Pyrimidinone, 1,6-diphenyl-4-(trifluoromethyl)- CAS No. 651316-34-6

2(1H)-Pyrimidinone, 1,6-diphenyl-4-(trifluoromethyl)-

Cat. No.: B12605501
CAS No.: 651316-34-6
M. Wt: 316.28 g/mol
InChI Key: MOVGFNHWOIAEON-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 1,6-diphenyl-4-(trifluoromethyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrimidinone core with phenyl and trifluoromethyl substituents, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone, 1,6-diphenyl-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with trifluoromethyl ketones, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Pyrimidinone, 1,6-diphenyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where substituents on the phenyl rings or the pyrimidinone core are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2(1H)-Pyrimidinone, 1,6-diphenyl-4-(trifluoromethyl)- has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs with improved efficacy and reduced side effects.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2(1H)-Pyrimidinone, 1,6-diphenyl-4-(trifluoromethyl)- exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can bind to specific proteins, altering their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

  • 3-Methyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo(3,4-b)pyridine
  • 3,6-Dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo(3,4-b)pyridine
  • 1,3-Dimethyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo(3,4-b)pyridine

Uniqueness: Compared to these similar compounds, 2(1H)-Pyrimidinone, 1,6-diphenyl-4-(trifluoromethyl)- stands out due to its pyrimidinone core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

651316-34-6

Molecular Formula

C17H11F3N2O

Molecular Weight

316.28 g/mol

IUPAC Name

1,6-diphenyl-4-(trifluoromethyl)pyrimidin-2-one

InChI

InChI=1S/C17H11F3N2O/c18-17(19,20)15-11-14(12-7-3-1-4-8-12)22(16(23)21-15)13-9-5-2-6-10-13/h1-11H

InChI Key

MOVGFNHWOIAEON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=O)N2C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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